7-Bromo-2-(bromomethyl)benzo[b]thiophene
Description
Structure
2D Structure
Properties
IUPAC Name |
7-bromo-2-(bromomethyl)-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2S/c10-5-7-4-6-2-1-3-8(11)9(6)12-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOGIRNEDFXWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(bromomethyl)benzo[b]thiophene typically involves the bromination of benzo[b]thiophene derivatives. One common method includes the reaction of benzo[b]thiophene with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-(bromomethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used in the presence of solvents like toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, coupling with phenylboronic acid yields 2-phenylbenzo[b]thiophene derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzo[b]thiophene derivatives, including 7-Bromo-2-(bromomethyl)benzo[b]thiophene. Research indicates that compounds related to this structure exhibit significant activity against Mycobacterium tuberculosis (MTB), particularly multidrug-resistant strains. For instance, derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.91 to 2.83 μg/mL against both active and dormant MTB strains, indicating their potential as therapeutic agents for tuberculosis treatment .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | 0.91 - 2.83 | Active & Dormant MTB |
Cytotoxicity Studies
In addition to its antimicrobial properties, studies have demonstrated low cytotoxicity of benzo[b]thiophene derivatives against human cancer cell lines such as HeLa and Panc-1, suggesting their potential as anticancer agents. The selectivity index indicates a favorable therapeutic window for these compounds .
Organic Synthesis
The compound is also utilized in organic synthesis as an intermediate for producing more complex molecules. Its bromine substituents can facilitate nucleophilic substitutions, making it a versatile building block in synthetic organic chemistry. The synthesis methodologies often involve halogenation reactions that yield high-purity products suitable for further functionalization .
Synthetic Pathways
The following table summarizes various synthetic methods employed for producing this compound:
| Methodology | Key Reagents | Yield (%) |
|---|---|---|
| Bromination of benzo[b]thiophene | N-bromosuccinimide | ~92 |
| Reaction with alkyl halides | Alkyl halides in DMF | Variable |
Materials Science
Beyond its biological applications, this compound is explored in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties are harnessed to enhance device performance and efficiency .
Case Study 1: Antitubercular Activity
A study published in Materials Chemistry C investigated the efficacy of various benzo[b]thiophene derivatives against MTB. The findings revealed that compounds with bromine substitutions exhibited enhanced activity compared to standard treatments such as Rifampicin and Isoniazid, highlighting their potential as novel antitubercular agents .
Case Study 2: Synthesis Innovations
Innovative synthetic methods have been developed to improve the yield and purity of this compound. For instance, using linear alkanes as solvents instead of traditional halogenated solvents has shown to significantly enhance product quality while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 7-Bromo-2-(bromomethyl)benzo[b]thiophene involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
Comparison with Similar Benzo[b]thiophene Derivatives
Structural and Reactivity Comparisons
The table below highlights key structural and functional differences between 7-bromo-2-(bromomethyl)benzo[b]thiophene and related compounds:
Key Observations:
- Substituent Position : Bromine at the 7-position (vs. 4-position in 4-bromo-benzo[b]thiophene) alters electronic distribution and steric hindrance, influencing reactivity in cross-coupling reactions .
- Functional Groups: The bromomethyl group at C-2 serves as a reactive site for nucleophilic substitution, unlike methoxy or amino groups in other derivatives, which participate in hydrogen bonding or π-stacking in biological systems .
- Biological Activity: Compounds with amino or aroyl groups (e.g., 2-aroyl-5-amino derivatives) exhibit potent antiproliferative activity, while bromine-substituted analogues may prioritize synthetic utility over direct bioactivity .
Biological Activity
7-Bromo-2-(bromomethyl)benzo[b]thiophene is a halogenated aromatic compound belonging to the benzo[b]thiophene family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes a bromine atom at the 7-position and a bromomethyl group at the 2-position of the benzo[b]thiophene ring system. This unique substitution pattern enhances its reactivity and biological properties, making it valuable for further research and applications in medicinal chemistry.
Biological Activities
Research indicates that this compound and related compounds exhibit various biological activities, including:
- Antimicrobial Properties : Compounds in the benzothiophene family have demonstrated significant antimicrobial effects against various pathogens .
- Anticancer Activity : Studies have shown that derivatives of benzothiophene can exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .
- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties, contributing to its therapeutic potential .
- Antitubercular Activity : Certain derivatives have shown inhibitory activity against Mycobacterium tuberculosis, suggesting their use in treating tuberculosis .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and notable activities of compounds related to this compound:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Benzo[b]thiophene | Base structure without substituents | Found in various pharmaceutical agents |
| 3-Bromomethylbenzo[b]thiophene | Bromomethyl group at position 3 | Antifungal properties |
| 5-Methoxybenzo[b]thiophene | Methoxy group at position 5 | Antitumor activity |
| 3-Methylbenzo[b]thiophene | Methyl group at position 3 | Antimicrobial properties |
Case Studies and Research Findings
-
Synthesis and Screening of Derivatives :
A study investigated the synthesis of various thiophene derivatives through Suzuki cross-coupling reactions. The synthesized compounds were screened for their haemolytic and antithrombolytic activities, revealing promising results for certain derivatives with significant blood cell lysis and clot lysis capabilities . -
Pharmacological Applications :
Benzothiophene derivatives have shown diverse pharmacological applications due to their structural versatility. They exhibit a wide range of bioactive effects, including anti-inflammatory, anticancer, antibacterial, antidiabetic, and anticonvulsant activities. Their interactions with specific biological targets such as enzymes and receptors highlight their potential in drug development . -
Cytotoxicity Studies :
Research has demonstrated that certain substituted benzo[b]thiophenes possess cytotoxic activity against various cancer cell lines. For instance, compounds derived from the benzothiophene structure were tested against A-431 cell lines, showing significant anti-cancer properties comparable to established chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Bromo-2-(bromomethyl)benzo[b]thiophene, and how do reaction conditions influence selectivity?
- Methodological Answer : The compound can be synthesized via bromination of 2-methylbenzo[b]thiophene using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of radical initiators like AIBN. Selective bromination at the 7-position requires controlled temperature (e.g., 0–25°C) and inert atmosphere (N₂/Ar). Competing bromination at other positions can be minimized by adjusting stoichiometry (e.g., 1.1–1.2 eq. Br₂). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?
- Methodological Answer :
- ¹H NMR : The benzylic CH₂Br group exhibits a triplet at δ 4.3–4.6 ppm (J = 6–8 Hz), while aromatic protons show splitting patterns dependent on substitution.
- ¹³C NMR : The brominated carbons (C-Br) appear at δ 30–35 ppm (CH₂Br) and δ 115–125 ppm (aromatic C-Br).
- IR : C-Br stretches are observed at 550–650 cm⁻¹.
- HRMS : Molecular ion peaks [M+H]⁺ should align with the molecular formula C₉H₆Br₂S (exact mass: 303.84 g/mol) .
Q. What challenges arise in purifying this compound, and how are they resolved?
- Methodological Answer : Co-elution with dibrominated byproducts is common. Use gradient elution (hexane → hexane/ethyl acetate 9:1) for improved separation. Recrystallization in ethanol/water mixtures (70:30) can further enhance purity. Monitor via TLC (Rf ~0.5 in hexane/ethyl acetate 8:2) .
Advanced Research Questions
Q. How does the electronic structure (HOMO-LUMO) of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : DFT/B3LYP calculations reveal that bromine substituents lower the LUMO energy (-1.8 eV), enhancing electrophilicity. This facilitates Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Kinetic studies show that the 7-bromo group activates the 2-(bromomethyl) site for nucleophilic substitution, enabling sequential functionalization .
Q. What mechanistic insights explain contradictory yields in Ullmann-type couplings involving this compound?
- Methodological Answer : Competing side reactions (e.g., homocoupling or dehalogenation) reduce yields. Optimize using CuI/1,10-phenanthroline in DMSO at 110°C, which suppresses side reactions via chelation control. Monitor reaction progress using GC-MS to identify intermediates (e.g., biaryl thiophenes) .
Q. How can this compound serve as a precursor for bioactive heterocycles?
- Methodological Answer : The bromomethyl group undergoes nucleophilic substitution with amines (e.g., piperazine) to form thiophene-based pharmacophores. For example, reaction with thiourea in ethanol yields 2-aminothiazole derivatives, which show activity in kinase inhibition assays (IC₅₀ = 0.5–2 µM). Validate via in silico docking against target proteins (e.g., EGFR) .
Q. What role does this compound play in materials science, particularly in polymer or MOF synthesis?
- Methodological Answer : The dual bromine sites enable coordination with metal nodes (e.g., Zn²⁺) in metal-organic frameworks (MOFs). Solvothermal synthesis (DMF, 120°C) produces porous networks with BET surface areas >800 m²/g. The thiophene backbone enhances charge transport in conjugated polymers (e.g., P3HT analogs), achieving hole mobilities of 0.1–0.3 cm²/V·s .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies (120–135°C)?
- Methodological Answer : Polymorphism and residual solvents (e.g., DCM) can alter melting behavior. Perform DSC analysis at 10°C/min under N₂ to standardize measurements. Recrystallize from anhydrous ethanol to isolate the thermodynamically stable polymorph .
Q. How to resolve discrepancies in catalytic efficiency when using this compound in Pd-mediated reactions?
- Methodological Answer : Trace moisture or oxygen degrades Pd catalysts. Use rigorously dried solvents (e.g., distilled THF over Na/benzophenone) and degas via freeze-pump-thaw cycles. Compare turnover numbers (TON) under inert vs. ambient conditions to isolate moisture/oxygen effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
